molecular formula C11H16N2O4 B2745229 2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR CAS No. 1023539-62-9

2,2-dimethyl-5-(piperazinylmethylene)-1,3-dioxane-4,6-dione, AldrichCPR

Cat. No.: B2745229
CAS No.: 1023539-62-9
M. Wt: 240.259
InChI Key: RJQVHWNAUWHVLX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Based on its name, it likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2,2-dimethylchromene derivatives, have been synthesized for use as potential antifungal agents . The synthesis of these compounds involved designing and characterizing the compounds through spectroscopic analysis .

Scientific Research Applications

Organic Crystal Engineering and Hydrogen-Bond Association

The synthesis and crystallization of 1,4-piperazine-2,5-dione derivatives, closely related to the queried compound, have been explored to understand their polymorphic crystalline forms and hydrogen-bonding networks. These studies provide insights into the molecular association of these compounds in solution, utilizing techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to analyze solution aggregation based on solid-state structures (Weatherhead-Kloster et al., 2005).

Molecular Solids from Bis(piperazine-2,5-diones)

Research on xylylene-linked bis(1,4-piperazine-2,5-diones) aimed to extend the molecular framework of piperazine-2,5-diones, exploring the effects of side chain substitution on their solid-state conformations. The investigation of these compounds' crystalline structures has revealed unique "C" and "S" shaped monomer arrangements, determined by intermolecular hydrogen bonds and steric interactions, highlighting the role of molecular design in dictating solid-state properties (Polaske et al., 2009).

Electrochemical Study

An electrochemical study on 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones assessed the influence of donor and acceptor substituents on their electrochemical behavior. Through cyclic and differential pulse voltammetry, this research has established the redox processes' characteristics for these compounds, correlating electrochemical parameters with ionization potentials and molecular orbital energies, which are essential for understanding the electrochemical properties of related compounds (Ungureanu et al., 2011).

Synthesis and Reactivity Studies

Various studies have been conducted on the synthesis and reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives, including the exploration of new synthetic routes, the formation of polyrotaxane structures, and the investigation of cyclization reactions. These studies not only shed light on the chemical properties and reactivity of such compounds but also demonstrate their potential as precursors for synthesizing more complex molecules and materials (Dotsenko et al., 2019; Ju et al., 2015).

Properties

IUPAC Name

2,2-dimethyl-5-(piperazin-1-ylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2)16-9(14)8(10(15)17-11)7-13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQVHWNAUWHVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN2CCNCC2)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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